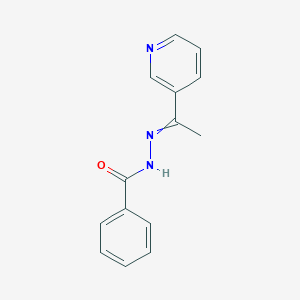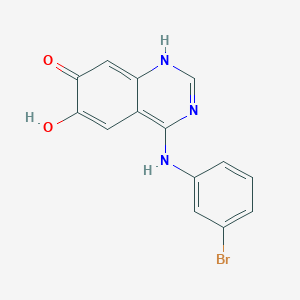
2-(Méthylthio)-5-(tributylstannyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound . It is used in Stille coupling reaction and can be used as one of the precursors in the synthesis of 2-aminopyridine oxazolidinones as potent and selective tankyrase (TNKS) inhibitors and the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .
Synthesis Analysis
The synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine involves the use of malonate derivatives with -methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)-5-(tributylstannyl)pyrimidine is represented by the InChI code1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; . The molecular weight of the compound is 415.23 . Physical And Chemical Properties Analysis
2-(Methylthio)-5-(tributylstannyl)pyrimidine is a liquid at room temperature . It has a refractive index of 1.544 and a density of 1.193 g/mL at 25°C . The compound should be stored in a refrigerator .Mécanisme D'action
Target of Action
It is used as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (tnks) . TNKS is a protein involved in various cellular processes, including Wnt signaling, telomere maintenance, and cell proliferation .
Mode of Action
It is known to be used in stille coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. This suggests that it may interact with its targets through the formation of new covalent bonds .
Biochemical Pathways
Given its use in the synthesis of tnks inhibitors , it may indirectly influence the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
As a precursor in the synthesis of tnks inhibitors , it may contribute to the inhibition of TNKS activity, potentially affecting cell proliferation and other cellular processes .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(Methylthio)-5-(tributylstannyl)pyrimidine in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. However, it is not very soluble in organic solvents, and it is also susceptible to hydrolysis.
Orientations Futures
Given the potential applications of 2-(Methylthio)-5-(tributylstannyl)pyrimidine in scientific research, there are numerous potential future directions. These include further studies of its effects on cell signaling pathways, its ability to bind to metal ions, and its ability to interact with proteins. Further studies of its effects on cell membrane lipids, and its ability to inhibit enzymes, are also possible. Additionally, further research on its potential applications in biochemistry and physiology could be conducted. Finally, further studies of its synthesis method could be undertaken, in order to optimize the process.
Méthodes De Synthèse
2-(Methylthio)-5-(tributylstannyl)pyrimidine can be synthesized in a two-step process. First, a pyrimidine ring is synthesized by reacting a mixture of aniline, formaldehyde, and ammonium chloride. The reaction is performed in an aqueous solution at a temperature of approximately 80°C. The resulting pyrimidine ring is then reacted with a solution of methylthioacetaldehyde and tributylstannyl chloride in a solvent such as acetonitrile, to form 2-(Methylthio)-5-(tributylstannyl)pyrimidine. This reaction is performed at room temperature, and the product is purified by column chromatography.
Applications De Recherche Scientifique
Synthèse en chimie médicinale
« 2-(Méthylthio)-5-(tributylstannyl)pyrimidine » est utilisé comme bloc de construction en synthèse en chimie médicinale. Il joue un rôle crucial dans la synthèse totale des alcaloïdes marins et des acides pyrimidinecarboxyliques, qui sont importants pour le développement de nouvelles molécules pharmacologiquement actives .
Développement de médicaments anti-inflammatoires
Les dérivés de pyrimidine, y compris ceux comportant un groupement « 2-(Méthylthio)-5-(tributylstannyl) », ont montré des effets anti-inflammatoires puissants. Ils agissent en inhibant les principaux médiateurs de l'inflammation, ce qui les rend précieux dans le développement de nouveaux médicaments anti-inflammatoires .
Agents anticancéreux
Le noyau pyrimidine est un échafaudage émergent dans la conception d'agents anticancéreux. Les dérivés de « this compound » peuvent être étudiés pour leur potentiel à inhiber diverses cibles anticancéreuses, telles que la tyrosine kinase et d'autres enzymes essentielles à la prolifération des cellules cancéreuses .
Synthèse organique
En synthèse organique, « this compound » peut être utilisé pour créer des composés hétérocycliques complexes. Ces composés sont essentiels au développement de nouveaux matériaux ayant des applications potentielles dans diverses industries .
Découverte de médicaments et protéomique
Ce composé est également important en recherche protéomique, où il peut être utilisé pour étudier les interactions et les fonctions des protéines. Il sert d'outil biochimique pour l'identification de nouvelles cibles médicamenteuses et la compréhension des mécanismes de la maladie .
Recherche environnementale
Bien que les applications environnementales spécifiques de « this compound » ne soient pas directement mentionnées, des composés connexes sont utilisés dans la recherche scientifique pour le développement de nouveaux matériaux qui pourraient avoir des avantages environnementaux .
Safety and Hazards
The compound is classified as dangerous with hazard statements H301, H302, H312, H315, H319, H332, H335, H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
tributyl-(2-methylsulfanylpyrimidin-5-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUNYIXRVXVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376851 |
Source


|
| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120717-37-5 |
Source


|
| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



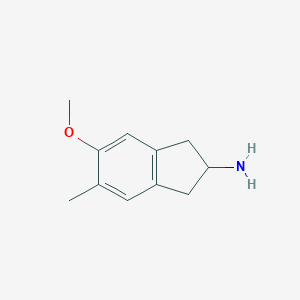
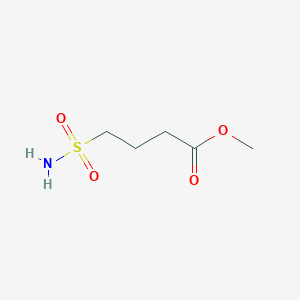

![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)
![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
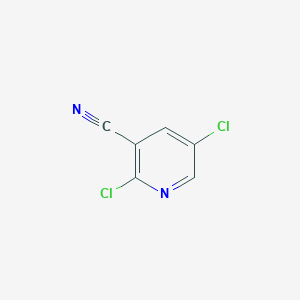
![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)

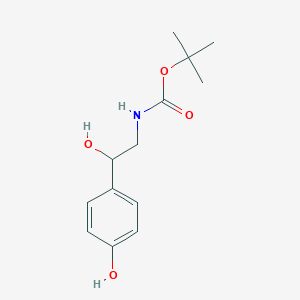
![S-{5-methyl-2-[(phenylcarbonyl)amino]phenyl} dimethylcarbamothioate](/img/structure/B182226.png)
